An In-depth Technical Guide to (4-Amino-3-fluorophenyl)methanol
An In-depth Technical Guide to (4-Amino-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Amino-3-fluorophenyl)methanol, a substituted benzyl alcohol, holds potential as a valuable building block in medicinal chemistry and drug development. Its structure, featuring an aminophenyl group with fluorine substitution, suggests possible applications in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and potential biological relevance of this compound.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | (4-amino-3-fluorophenyl)methanol | [1] |
| CAS Number | 146019-45-6 | [1] |
| Molecular Formula | C₇H₈FNO | [2] |
| Molecular Weight | 141.14 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C=C1CO)F)N | [2] |
| InChI Key | VADDSNYDZBXHNQ-UHFFFAOYSA-N | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Notes |
| XLogP3 | 0.5 | Predicted lipophilicity |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 141.058992 g/mol | |
| Monoisotopic Mass | 141.058992 g/mol | |
| Topological Polar Surface Area | 46.2 Ų | |
| Heavy Atom Count | 10 |
Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified.
Synthesis
A detailed experimental protocol for the synthesis of (4-Amino-3-fluorophenyl)methanol is not explicitly described in the reviewed literature. However, a plausible and commonly employed method for the synthesis of benzyl alcohols is the reduction of the corresponding carboxylic acid or aldehyde. A potential synthetic route starting from 4-amino-3-fluorobenzoic acid is outlined below.
Proposed Experimental Protocol: Reduction of 4-Amino-3-fluorobenzoic acid
This protocol is based on standard laboratory procedures for the reduction of carboxylic acids to alcohols using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
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4-Amino-3-fluorobenzoic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Diethyl ether
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Saturated aqueous sodium sulfate (Na₂SO₄) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl), 1 M
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Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran.
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Addition of Starting Material: A solution of 4-amino-3-fluorobenzoic acid in anhydrous tetrahydrofuran is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
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Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then again by water. The resulting granular precipitate is filtered off and washed with diethyl ether.
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Extraction: The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude (4-Amino-3-fluorophenyl)methanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: Proposed synthesis workflow for (4-Amino-3-fluorophenyl)methanol.
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for (4-Amino-3-fluorophenyl)methanol has been identified in the surveyed literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.
Safety and Handling
The Safety Data Sheet (SDS) for (4-Amino-3-fluorophenyl)methanol indicates the following hazards[1]:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Potential Applications in Drug Development
While direct biological studies on (4-Amino-3-fluorophenyl)methanol are lacking, the structural motifs present in the molecule suggest potential avenues for its application in drug discovery, particularly in the development of antiviral agents. The presence of a fluorinated phenyl ring is a common feature in many antiviral drugs, as fluorine substitution can enhance metabolic stability and binding affinity.
A patent for a "Benzyl alcohol virucidal process" demonstrates the general antiviral activity of benzyl alcohol against various viruses, including rhinoviruses, herpes simplex viruses, and influenza viruses[3]. Although the mechanism is not detailed, it suggests that the benzyl alcohol scaffold itself possesses virucidal properties. The introduction of amino and fluoro groups in (4-Amino-3-fluorophenyl)methanol could modulate this activity and provide opportunities for developing more potent and selective antiviral compounds.
Given the absence of specific mechanistic data for this compound, a general conceptual model for the antiviral action of a small molecule is presented below. This diagram illustrates a common strategy in antiviral drug development: the inhibition of viral entry into the host cell.
Caption: Conceptual antiviral mechanism: Inhibition of viral entry.
This diagram illustrates how a derivative of (4-Amino-3-fluorophenyl)methanol could potentially interfere with the binding of a virus to a host cell receptor, thereby preventing infection. This is a common mechanism of action for many antiviral drugs.
Conclusion
(4-Amino-3-fluorophenyl)methanol is a chemical compound with potential for use in the synthesis of novel bioactive molecules. While a comprehensive experimental characterization is still needed, this guide provides the currently available information and a plausible synthetic pathway. Its structural similarity to known antiviral agents suggests that it could be a valuable starting point for the development of new therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and development.
